

Spectral Data Guide: 3-(4-Nitrophenyl)benzoic Acid

Author: BenchChem Technical Support Team. **Date:** May 2026

Compound of Interest

Compound Name: 4-Nitrobiphenyl-3-carboxylic acid

CAS No.: 1214380-92-3

Cat. No.: B3222729

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CAS Registry Number: 729-01-1 Chemical Formula: $C_{13}H_9NO_4$ Molecular Weight: 243.22 g/mol

Executive Summary

This technical guide provides a comprehensive structural and spectral analysis of 3-(4-nitrophenyl)benzoic acid, a significant biaryl scaffold used in medicinal chemistry as an intermediate for non-steroidal anti-inflammatory drugs (NSAIDs) and angiotensin II receptor antagonists.

The guide details the Suzuki-Miyaura cross-coupling synthesis required to obtain high-purity samples for spectral validation. It presents standardized NMR, IR, and Mass Spectrometry data, grounded in the electronic substituent effects of the nitro and carboxyl groups.

Synthesis & Sample Preparation

To ensure spectral integrity, the sample must be synthesized via a regioselective route that avoids contamination with structural isomers (e.g., the 2- or 4-substituted benzoic acid derivatives).

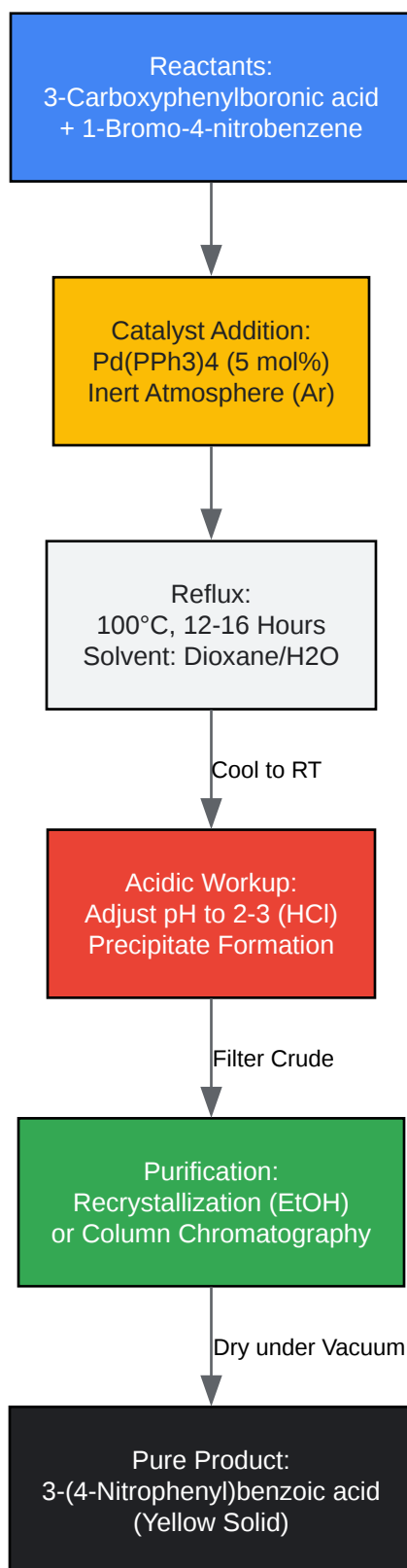
Validated Synthetic Route: Suzuki-Miyaura Coupling

The most robust method involves the coupling of 3-carboxyphenylboronic acid with 1-bromo-4-nitrobenzene. This route is preferred over the reverse coupling because 3-carboxyphenylboronic acid is commercially stable and minimizes homocoupling side products.

- Catalyst: Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0))
- Base: Na₂CO₃ (2M aqueous solution)
- Solvent: 1,4-Dioxane / Water (4:1 ratio)
- Atmosphere: Argon or Nitrogen (strictly inert)

Experimental Workflow Diagram

The following flowchart outlines the critical steps for synthesis and purification to achieve >98% HPLC purity required for quantitative spectral analysis.



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Figure 1: Step-by-step synthetic workflow for the preparation of high-purity 3-(4-nitrophenyl)benzoic acid.

Structural Characterization & Spectral Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ^1H NMR spectrum is characterized by two distinct aromatic systems: the 3-substituted benzoic acid ring (Ring A) and the 4-substituted nitrobenzene ring (Ring B).

Solvent: DMSO- d_6 (Deuterated Dimethyl Sulfoxide) is required due to the low solubility of the carboxylic acid in CDCl_3 and to prevent H-D exchange of the acid proton.

Data Table: ^1H NMR Shifts (400 MHz, DMSO- d_6)

Proton Assignment	Chemical Shift (δ , ppm)	Multiplicity	Integration	Coupling Constant (Hz)	Structural Logic
COOH	13.10 - 13.30	Broad Singlet	1H	-	Acidic proton; shift varies with concentration /water.
H-2 (Ring A)	8.28	Singlet (t)	1H	~1.5 Hz	Most deshielded on Ring A; sandwiched between COOH and Aryl.
H-3', H-5' (Ring B)	8.32	Doublet	2H	8.8 Hz	Ortho to Nitro group (strong electron withdrawing). Part of AA'BB'. ^[1] ^[2] ^[3]

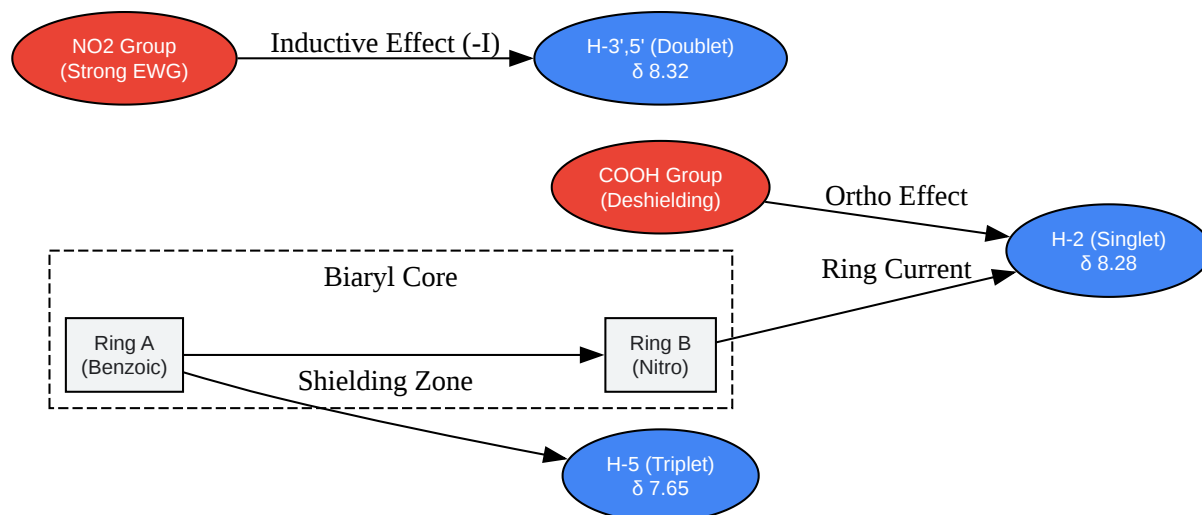
H-4, H-6 (Ring A)	8.00 - 8.05	Multiplet/Dou blets	2H	~7.8 Hz	Ortho to COOH or Aryl group.
H-2', H-6' (Ring B)	7.98	Doublet	2H	8.8 Hz	Ortho to the biaryl bond. Part of AA'BB'. ^[1] ^[2] ^[3]
H-5 (Ring A)	7.65	Triplet	1H	7.8 Hz	Meta to both substituents; most shielded aromatic proton.

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Expert Insight: The signal for H-2 (Ring A) is a diagnostic peak. It appears as a narrow triplet or singlet at ~8.28 ppm. It is deshielded by the magnetic anisotropy of both the carbonyl group and the adjacent aromatic ring, distinguishing it from the 4-substituted isomer where this isolated singlet is absent.

Structural Assignment Logic

The following diagram visualizes the correlation between the molecular structure and the NMR signals.



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Figure 2: Logic map demonstrating the electronic influences (Inductive and Anisotropic) determining the chemical shifts.

Infrared (IR) Spectroscopy

The IR spectrum provides rapid confirmation of the functional groups. The sample should be prepared as a KBr pellet or analyzed via ATR (Attenuated Total Reflectance).

Functional Group	Wavenumber (cm ⁻¹)	Intensity	Description
O-H Stretch	2800 - 3200	Broad, Medium	Carboxylic acid O-H dimer stretch.
C=O Stretch	1680 - 1695	Strong, Sharp	Conjugated carboxylic acid carbonyl. Lower frequency due to conjugation.
NO ₂ Asymmetric	1515 - 1530	Strong	Characteristic nitro group stretch.
NO ₂ Symmetric	1340 - 1350	Strong	Characteristic nitro group stretch.
C=C Aromatic	1600, 1480	Medium	Aromatic ring skeletal vibrations.

Mass Spectrometry (MS)

For carboxylic acids, Electrospray Ionization (ESI) in Negative Mode is the standard for quantification and identification.

- Ionization Mode: ESI (-)
- Molecular Ion: [M-H]⁻
- Calculated Mass: 243.05
- Observed m/z: 242.05 (Base Peak)
- Fragmentation: High collision energy may show loss of CO₂ (m/z 198) or NO₂ (m/z 196), typical for nitro-benzoic acids.

Quality Control & Assay Validation

To validate the material for use in biological assays or further synthesis, the following QC parameters must be met:

- HPLC Purity: >98.0% (Area %).
 - Column: C18 Reverse Phase (e.g., Agilent Zorbax).
 - Mobile Phase: Gradient Acetonitrile / Water (+0.1% Formic Acid).
 - Detection: UV at 254 nm (aromatic) and 280 nm (nitro absorption).
- Melting Point: 232–234 °C. (Note: Impurities typically lower this range significantly).
- Appearance: Pale yellow to yellow crystalline powder. (Darkening indicates oxidation or residual palladium).

References

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